molecular formula C16H26O2 B14248919 [1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate CAS No. 215179-76-3

[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate

Katalognummer: B14248919
CAS-Nummer: 215179-76-3
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: KRMWWIQCEHLYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate is an organic compound that features a unique structure combining a bicyclohexane moiety with a 2-methylprop-2-enoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate typically involves the esterification of [1,1’-Bi(cyclohexane)]-1-ol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism by which [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane: A simpler analog with a single cyclohexane ring.

    Cyclohexanol: Contains a hydroxyl group instead of an ester group.

    Cyclohexanone: Features a ketone group instead of an ester group.

Uniqueness

The unique combination of a bicyclohexane moiety with a 2-methylprop-2-enoate group distinguishes [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate from other similar compounds. This structure imparts specific chemical and physical properties that are valuable in various applications.

Eigenschaften

CAS-Nummer

215179-76-3

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

(1-cyclohexylcyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C16H26O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h14H,1,3-12H2,2H3

InChI-Schlüssel

KRMWWIQCEHLYKO-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OC1(CCCCC1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.